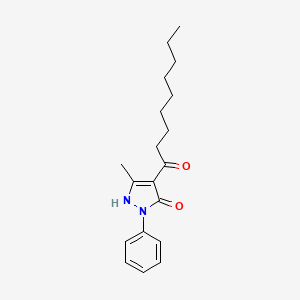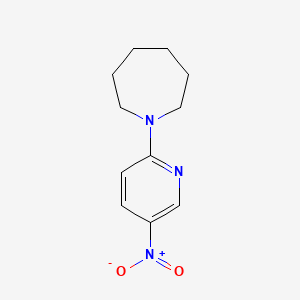![molecular formula C18H18N4O4 B4942571 methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate](/img/structure/B4942571.png)
methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is a chemical compound with potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. In
Mécanisme D'action
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate is known to act as a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a role in the regulation of glucose metabolism. By inhibiting DPP-4, methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can increase insulin secretion and improve glucose tolerance.
Biochemical and Physiological Effects:
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has been shown to have various biochemical and physiological effects. It has been demonstrated to improve glucose tolerance and increase insulin secretion in animal models. Additionally, it has been shown to have anti-inflammatory and anti-fibrotic effects in the liver.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in lab experiments is its potent inhibition of DPP-4. This allows for the investigation of the role of DPP-4 in various physiological processes. One limitation is that this compound may have off-target effects on other enzymes and pathways, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate in scientific research. One potential direction is the investigation of its effects on other physiological processes beyond glucose metabolism. It may also be useful to investigate the potential for combination therapies using this compound and other drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate can be synthesized using a multi-step process. The first step involves the reaction between 2-chloronicotinic acid and sodium azide to form 2-azido-5-chloronicotinic acid. This compound is then reacted with 3-(chloromethyl)phenylboronic acid to form 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid. The final step involves the reaction between 3-(phenoxymethyl)-2-azido-5-chloronicotinic acid and methyl D-alaninate to form methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate.
Applications De Recherche Scientifique
Methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate has potential applications in scientific research. This compound is known to have a mechanism of action that affects various biochemical and physiological processes in the body. It can be used to study the effects of certain biochemical pathways on cellular function and to investigate the role of specific proteins in disease processes.
Propriétés
IUPAC Name |
methyl (2R)-2-[[5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-12(18(23)24-2)20-15-9-8-13(10-19-15)17-21-16(22-26-17)11-25-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,19,20)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKCFXUZGWIECD-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC1=NC=C(C=C1)C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-D-alaninate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)



![N-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinamine](/img/structure/B4942526.png)

![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)
![3-(4-tert-butylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4942545.png)

![N~2~-(2-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4942565.png)
![N~3~-acetyl-N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-beta-alaninamide](/img/structure/B4942574.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4942578.png)
![3-({3-(1,3-benzodioxol-5-yl)-2-[(2-bromobenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B4942588.png)